molecular formula C14H18FNO6 B146050 4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside CAS No. 135608-47-8

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside

Cat. No. B146050
M. Wt: 315.29 g/mol
InChI Key: TWDDRJQCEWZUGG-DHGKCCLASA-N
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Description

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside is a derivative of 2-acetamido-2-deoxy-D-glucose, which is a significant compound in the field of diagnostic imaging and biochemical research. The fluorine atom at the 4-position of the phenyl ring may influence the biological activity and physical properties of the molecule, making it a compound of interest for various biochemical applications.

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, an efficient one-pot synthesis of 2-deoxy-2-[18F]fluoroacetamido-D-glucopyranose, a compound with potential as a diagnostic imaging agent, has been reported. This synthesis involves halogen exchange, alkaline hydrolysis, and condensation, starting from [18F]fluoride and ethyl bromoacetate . Another study describes the synthesis of phenyl 2-acetamido-2-deoxy-4-O-α-L-fucopyranosyl-β-D-glucopyranoside, which, although not directly the same, shares a similar synthetic pathway that could potentially be adapted for the synthesis of 4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside .

Molecular Structure Analysis

The molecular structure of related glycosides has been established using 1H- and 13C-NMR spectroscopy . These techniques are crucial for confirming the structure of such complex molecules, including the position of the fluorine atom and the configuration of the sugar moiety.

Chemical Reactions Analysis

The chemical reactivity of the acetamido and deoxy functionalities in the glucose derivatives allows for further chemical modifications. For example, the mesylation and subsequent benzylation of benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside have been used to introduce a fluorine atom at a specific position on the sugar ring . These reactions are indicative of the types of chemical transformations that 4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by the presence of the fluorine atom and the acetamido group. For instance, the introduction of a fluorine atom can significantly alter the lipophilicity and potentially the biological activity of the molecule . The synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose has shown that these modifications can lead to potent inhibitors of glycosaminoglycan biosynthesis .

Scientific Research Applications

Synthesis and Enzymatic Studies

  • Enzymatic Probes : The synthesis of specific disaccharide probes, such as GN2FG-DNP and GN2FG-F, was carried out to study the mechanism of hen egg white lysozyme. These compounds, related to 4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside, were used to understand the enzyme's substrate interactions and provided insights into the rate decrease upon fluorine substitution in the enzyme's action (Vocadlo & Withers, 2005).

Medical Diagnostics

  • Diagnosis of GM2 Gangliosidoses : A study explored the synthesis and application of a related compound for diagnosing GM2 gangliosidoses using leukocytes. This research is significant for identifying specific genetic disorders, demonstrating the diagnostic potential of these compounds (Inui & Wenger, 1984).

Biochemical Analysis

  • Protein-Glycan Interactions : Glycan-protein interactions were studied using derivatives of 4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside. These studies are crucial for understanding biochemical pathways and molecular interactions in various biological processes (Delmotte, Privat, & Monsigny, 1975).

Biochemical Synthesis

  • Synthesis of Uridine Derivatives : The compound was used in the synthesis of uridine derivatives, showcasing its utility in the creation of complex biochemical structures (Thomas, Abbas, & Matta, 1988).

Clinical Biochemistry

  • Clinical Biochemical Assays : It's utilized in colorimetric assays for urinary N-Acetyl-β-D-glucosaminidase (NAG), crucial for renal disease diagnosis. This demonstrates the compound's relevance in clinical settings (Yuen, Kind, Price, Praill, & Richardson, 1984).

Glycosaminoglycan Biosynthesis

  • Study of Glycosaminoglycan Biosynthesis : Research on 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and galactose, related to the compound , has provided insights into the inhibition of glycosaminoglycan biosynthesis, a key aspect in cellular biology (Berkin, Szarek, & Kisilevsky, 2000).

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-(4-fluorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDDRJQCEWZUGG-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)F)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)F)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenyl 2-acetamido-2-deoxy-B-D-glucopyranoside

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